N-Methyl-2,4-dinitro-N-phenylaniline
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Overview
Description
N-Methyl-2,4-dinitro-N-phenylaniline is a chemical compound with the molecular formula C13H11N3O4. It is known for its distinctive structure, which includes nitro groups at the 2 and 4 positions on the benzene ring, and a methyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dinitro-N-phenylaniline typically involves the nitration of N-methylaniline. The process begins with the nitration of aniline to form 2,4-dinitroaniline. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions usually involve maintaining a temperature of around 50-60°C and using solvents like acetone or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are also crucial due to the handling of hazardous chemicals like nitric acid and methyl iodide.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4-dinitro-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N-methyl-2,4-diamino-N-phenylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Methyl-2,4-dinitro-N-phenylaniline is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-2,4-dinitro-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrodiphenylamine
- N-Methyl-2,4-dinitroaniline
- 2,4-Dinitrophenylhydrazine
Uniqueness
N-Methyl-2,4-dinitro-N-phenylaniline is unique due to the presence of both nitro groups and a methyl group on the nitrogen atom This combination imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs
Properties
CAS No. |
51226-44-9 |
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Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-methyl-2,4-dinitro-N-phenylaniline |
InChI |
InChI=1S/C13H11N3O4/c1-14(10-5-3-2-4-6-10)12-8-7-11(15(17)18)9-13(12)16(19)20/h2-9H,1H3 |
InChI Key |
GRJOQWGGWXHXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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